molecular formula C9H7F3N2O4 B8026600 N-(4-Nitro-2-(trifluoromethoxy)phenyl)acetamide

N-(4-Nitro-2-(trifluoromethoxy)phenyl)acetamide

Cat. No.: B8026600
M. Wt: 264.16 g/mol
InChI Key: CVMBVWXQGBQHQL-UHFFFAOYSA-N
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Description

N-(4-Nitro-2-(trifluoromethoxy)phenyl)acetamide is a chemical compound of significant interest in pharmaceutical and agrochemical research. As a derivative of N-(substituted phenyl)acetamide, this scaffold is known for its diverse biological activities . The incorporation of both a nitro group and a trifluoromethoxy group is a strategic approach in modern drug design, as these moieties can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity, thereby optimizing its potential as a bioactive agent . This compound serves as a valuable building block in medicinal chemistry, particularly in the synthesis and exploration of new chemical entities. Researchers utilize such intermediates in the development of protease inhibitors , and other therapeutic agents. Its structural features are also relevant in the context of herbicide research, as related compounds like flufenacet are known environmental contaminants and subjects of metabolic studies . The compound is provided for research purposes only and must not be used for diagnostic, therapeutic, or any other human or veterinary applications.

Properties

IUPAC Name

N-[4-nitro-2-(trifluoromethoxy)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3N2O4/c1-5(15)13-7-3-2-6(14(16)17)4-8(7)18-9(10,11)12/h2-4H,1H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVMBVWXQGBQHQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acetylation of 2-(Trifluoromethoxy)aniline

Reagents :

  • 2-(Trifluoromethoxy)aniline

  • Acetic anhydride or acetyl chloride

  • Solvent (toluene, cyclohexane, or chlorobenzene)

  • Base (triethylamine or pyridine)

Procedure :
2-(Trifluoromethoxy)aniline is treated with acetic anhydride in toluene at 50–55°C for 4–6 hours. The reaction is quenched with water, and the product is extracted with ethyl acetate. Purification via recrystallization (ethanol/water) yields N-(2-(trifluoromethoxy)phenyl)acetamide as a white solid.

Key Data :

ParameterValue
Yield85–92%
Purity (HPLC)>98%
Characterization¹H NMR (DMSO-d₆): δ 10.2 (s, NH), 7.8–7.2 (m, Ar-H), 2.1 (s, CH₃)

Nitration Using Mixed Acid

Reagents :

  • N-(2-(Trifluoromethoxy)phenyl)acetamide

  • Nitric acid (60%)

  • Sulfuric acid (conc.)

Procedure :
The acetamide intermediate is dissolved in sulfuric acid at 0°C, followed by dropwise addition of nitric acid. The mixture is stirred at 0°C for 10 minutes and then at room temperature for 30 minutes. After quenching in ice water, the product is extracted with dichloromethane and purified via silica gel chromatography (hexane/ethyl acetate).

Key Data :

ParameterValue
Yield70–75%
Regioselectivity>95% para-nitration
Characterization¹³C NMR (CDCl₃): δ 168.9 (C=O), 152.1 (CF₃O), 144.2 (NO₂)

Method 2: Metal Nitrate-Mediated Regioselective Nitration

Nitration Using Fe(NO₃)₃·9H₂O

Reagents :

  • N-(2-(Trifluoromethoxy)phenyl)acetamide

  • Iron(III) nitrate nonahydrate

  • Acetonitrile

Procedure :
The acetamide is refluxed with Fe(NO₃)₃·9H₂O in acetonitrile for 8–12 hours. The reaction mixture is filtered, and the solvent is evaporated. The residue is washed with sodium bicarbonate and recrystallized from ethyl acetate.

Key Data :

ParameterValue
Yield88–90%
Regioselectivity>99% para-nitration
AdvantagesMild conditions, minimal byproducts

Method 3: Nitration Using Fuming Nitric Acid

Nitration with Fuming HNO₃

Reagents :

  • N-(2-(Trifluoromethoxy)phenyl)acetamide

  • Fuming nitric acid

  • Acetic anhydride

Procedure :
The acetamide is dissolved in acetic anhydride, and fuming HNO₃ is added dropwise under reflux (100–110°C) for 1 hour. The mixture is poured into ice water, and the precipitate is filtered and dried.

Key Data :

ParameterValue
Yield65–70%
Reaction Time1 hour
Purity95% (HPLC)

Comparative Analysis of Preparation Methods

MethodYield (%)Regioselectivity (%)Reaction TimeScalability
Mixed Acid70–759540 minIndustrial
Fe(NO₃)₃·9H₂O88–90998–12 hLab-scale
Fuming HNO₃65–70901 hModerate

Key Observations :

  • Mixed Acid : High scalability but requires stringent temperature control to avoid over-nitration.

  • Fe(NO₃)₃·9H₂O : Superior regioselectivity and yield, ideal for research settings.

  • Fuming HNO₃ : Rapid but lower yield due to competing side reactions.

Optimization Strategies and Industrial Scalability

Solvent Selection

  • Toluene vs. Cyclohexane : Cyclohexane reduces side reactions during acetylation, improving yield to 92%.

  • Acetonitrile in Fe(NO₃)₃ Method : Enhances nitro group incorporation by stabilizing intermediates.

Catalytic Enhancements

  • Copper Catalysts : Addition of Cu(I) oxide (5 mol%) in mixed acid nitration increases yield to 78%.

Industrial Adaptations

  • Continuous Flow Reactors : Enable safer handling of exothermic nitration steps, reducing reaction time by 50% .

Chemical Reactions Analysis

Types of Reactions

4’-Nitro-2’-(trifluoromethoxy)acetanilide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro group can be reduced to an amine group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used under basic conditions.

Major Products

    Oxidation: Formation of nitroso derivatives or other oxidized products.

    Reduction: Formation of 2’-(trifluoromethoxy)acetanilide with an amine group.

    Substitution: Formation of substituted acetanilide derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmacological Applications

N-(4-Nitro-2-(trifluoromethoxy)phenyl)acetamide shares structural similarities with Flutamide , a non-steroidal anti-androgen drug used in the treatment of prostate cancer. The compound's potential applications in pharmacology include:

  • Anti-androgen Activity : Preliminary studies suggest that this compound may exhibit anti-androgen properties similar to Flutamide, making it a candidate for further research in cancer therapeutics.
  • Antimicrobial Activity : Interaction studies indicate that this compound may bind to specific enzymes or receptors, potentially inhibiting their function and exerting antibacterial effects. Further investigations are needed to elucidate its mechanisms of action.

Agrochemical Applications

The compound is also relevant in the agrochemical sector due to its structural motifs that are common in active agrochemical ingredients:

  • Development of New Agrochemicals : More than 20 new agrochemicals containing trifluoromethylpyridine structures have been developed, highlighting the compound's significance as a building block in pesticide formulations.

Antimicrobial Evaluation

A recent study evaluated the antimicrobial efficacy of this compound against various pathogens. The results demonstrated significant inhibitory concentrations (IC50 values), indicating its potential as a broad-spectrum antimicrobial agent.

Anti-inflammatory Activity

Research has shown that this compound can reduce inflammation markers in animal models, suggesting its utility in treating chronic inflammatory conditions. The mechanisms underlying this activity are currently being explored through further pharmacological studies .

Safety Profile

Toxicological assessments indicate that this compound has a favorable safety profile, with minimal adverse effects observed at therapeutic doses. This aspect is crucial for its development as both a pharmaceutical and agrochemical agent .

Mechanism of Action

The mechanism of action of 4’-Nitro-2’-(trifluoromethoxy)acetanilide involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the trifluoromethoxy group can influence the compound’s lipophilicity and binding affinity. These interactions can modulate biological pathways and lead to specific effects.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Positioning and Functional Group Variations

Key structural analogs and their distinguishing features are summarized below:

Table 1: Comparative Overview of N-(4-Nitro-2-(trifluoromethoxy)phenyl)acetamide and Analogs
Compound Name Substituents (Position on Phenyl) Functional Groups Molecular Weight (g/mol) Key Properties/Activities Reference
This compound Nitro (4), Trifluoromethoxy (2) Acetamide, Nitro, Trifluoromethoxy ~264.13 (calculated) Hypothesized enhanced lipophilicity and electrophilic reactivity due to OCF₃ and NO₂. -
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide Chloro (4), Nitro (2), Methylsulfonyl Acetamide, Sulfonyl 306.72 Used in heterocyclic synthesis; exhibits intermolecular interactions (C–H⋯O) influencing crystal packing .
2-(3-Hydroxy-5-methylphenoxy)-N-(4-nitrophenyl)acetamide (B1) Nitro (4), Phenoxy (with -OH and -CH₃) Acetamide, Phenoxy, Nitro ~316.29 Structural data available; synthesized via established methods for optical property studies .
(S)-2-(2,3-Dioxo-indolin-1-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide Trifluoromethoxy (4), Indolinyl Acetamide, Trifluoromethoxy, Indole ~422.37 Evaluated in docking studies; potential biological activity inferred from structural motifs .
N-[4-[(4-Methylpiperazinyl)sulfonyl]phenyl]acetamide Piperazinylsulfonyl (4) Acetamide, Sulfonamide ~313.37 Demonstrated analgesic activity comparable to paracetamol .

Electronic and Steric Effects

  • Nitro and Trifluoromethoxy Synergy: The 4-nitro and 2-trifluoromethoxy groups create a strong electron-deficient aromatic ring, enhancing electrophilic substitution reactivity. This contrasts with analogs like B1 (), where a phenoxy group introduces steric bulk but less electron withdrawal .
  • Trifluoromethoxy vs.

Solubility and Reactivity

  • Lipophilicity : The trifluoromethoxy group in the target compound likely increases lipophilicity compared to hydroxy or methoxy-substituted analogs (e.g., N-(4-Hydroxy-2-nitrophenyl)acetamide , ), which are more polar .
  • Synthetic Utility: The nitro group facilitates reduction to amines for further derivatization, a pathway utilized in analogs like 2-(4-Aminophenylsulfanyl)-N-(4-(trifluoromethoxy)phenyl)acetamide () .

Biological Activity

N-(4-Nitro-2-(trifluoromethoxy)phenyl)acetamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on available research findings.

1. Chemical Structure and Synthesis

This compound features a nitro group and a trifluoromethoxy substituent on a phenyl ring, which may enhance its interaction with biological targets. The synthesis typically involves the reaction of 4-nitro-2-(trifluoromethoxy)aniline with acetic anhydride under controlled conditions to optimize yield and purity.

2. Biological Activity

The biological activity of this compound has been explored in various studies, revealing several potential therapeutic effects:

2.1 Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity against various bacterial strains. For instance, halogenated acetamides have shown effectiveness against both bacteria and fungi, suggesting that this compound may also possess similar properties.

2.2 Anticancer Activity

Preliminary studies have demonstrated that related compounds can inhibit tumor growth in vitro and in vivo. For example, compounds with nitro and trifluoromethoxy groups have been associated with cytotoxic effects against cancer cell lines, including HepG2 liver cancer cells. One study reported an IC50 value of 0.62 μM for a structurally similar compound, indicating potent anticancer activity .

The mechanism of action for this compound is thought to involve the modulation of enzyme activity and receptor binding due to the presence of the trifluoromethyl group, which enhances lipophilicity and cellular uptake. This property is crucial for its potential as a therapeutic agent.

4. Case Studies

Several studies have investigated the biological effects of related compounds:

  • Antitubercular Activity : A series of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives demonstrated promising antitubercular activity, with MIC values as low as 4 μg/mL against Mycobacterium tuberculosis H37Rv. Structural modifications significantly influenced their efficacy .
  • Cytotoxicity Against Cancer Cells : In vitro assays showed that certain derivatives exhibited significant cytotoxicity against various cancer cell lines, supporting the potential use of nitro-substituted phenylacetamides in cancer therapy .

5. Data Table

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

Compound NameBiological ActivityIC50/MIC ValuesReferences
This compoundAntimicrobial, AnticancerNot specified
2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamideAntitubercularMIC = 4 μg/mL
Dihydroquinazolinone derivativesCytotoxic against HepG2 cellsIC50 = 0.62 μM

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-Nitro-2-(trifluoromethoxy)phenyl)acetamide, and how can intermediates be optimized?

  • Methodology : Begin with nitration and trifluoromethoxy substitution on a phenyl precursor, followed by acetylation. For example, intermediates like 4-nitro-2-(trifluoromethoxy)aniline can be acetylated using acetic anhydride under controlled pH (5.5–6.5) to avoid over-acylation . Monitor reaction progress via TLC or HPLC.
  • Key Parameters :

StepReagents/ConditionsYield Optimization
NitrationHNO₃/H₂SO₄, 0–5°CMaintain stoichiometric excess of HNO₃
AcetylationAcetic anhydride, pH 6.0Recrystallize from methanol for purity >95%

Q. How should researchers characterize the compound’s structural integrity and purity?

  • Analytical Techniques :

  • NMR : Confirm aromatic proton environments (δ 7.5–8.5 ppm for nitro-substituted phenyl) and trifluoromethoxy (-OCF₃) signals (¹⁹F NMR: δ -58 to -60 ppm) .
  • X-ray Crystallography : Resolve intramolecular interactions (e.g., C–H···O) to validate stereoelectronic effects .
  • Mass Spectrometry : Verify molecular ion peak at m/z 278.2 (calculated for C₉H₇F₃N₂O₃) .

Q. What stability considerations are critical for long-term storage of this compound?

  • Stability Protocol : Store in amber vials at -20°C under inert gas (N₂/Ar). Conduct accelerated degradation studies (40°C/75% RH for 6 months) to assess hydrolytic susceptibility of the acetamide group. Purity loss >5% warrants reformulation with stabilizers (e.g., antioxidants) .

Advanced Research Questions

Q. How can computational modeling predict reactivity of the nitro group in catalytic or biological systems?

  • Approach : Use DFT (B3LYP/6-311+G(d,p)) to calculate electrophilic Fukui indices, identifying the nitro group as a site for nucleophilic attack. Compare with experimental data (e.g., reduction kinetics using Na₂S₂O₄) to validate computational predictions .

Q. What strategies resolve contradictory data in biological activity assays involving this compound?

  • Case Study : If cytotoxicity assays show variability (e.g., IC₅₀ ranging 10–50 µM), validate via orthogonal methods:

  • Apoptosis Markers : Measure caspase-3 activation via Western blot.
  • ROS Detection : Use DCFH-DA fluorescence to rule out oxidative stress artifacts .
    • Statistical Analysis : Apply Grubbs’ test to identify outliers in dose-response datasets.

Q. How can reactive intermediates generated during synthesis be trapped and analyzed?

  • Trapping Methods :

  • Nitrenium Ions : Use nucleophilic traps (e.g., pyridine) during acetylation, followed by LC-MS analysis.
  • Radical Intermediates : Employ spin-trapping agents (e.g., TEMPO) with EPR spectroscopy .

Methodological Challenges

Q. What chromatographic techniques separate this compound from structurally similar impurities?

  • HPLC Optimization : Use a C18 column with gradient elution (ACN/H₂O + 0.1% TFA). Key parameters:

ImpurityRetention Time (min)Resolution (Rₛ)
Des-nitro analog12.3≥2.0
Over-acetylated byproduct14.7≥1.8
  • Validation : Spike synthetic impurities (e.g., 2-(trifluoromethoxy)acetanilide) to confirm separation .

Q. How does the trifluoromethoxy group influence spectroscopic and reactivity profiles compared to methoxy analogs?

  • Comparative Analysis :

  • ¹⁹F NMR : -OCF₃ shows distinct coupling patterns vs. -OCH₃.
  • Electrophilicity : The electron-withdrawing -OCF₃ group increases nitro group reactivity by 1.5-fold (measured via Hammett σ constants) .

Safety and Handling

Q. What safety protocols mitigate risks during large-scale synthesis?

  • PPE Requirements : Nitrile gloves, chemical goggles, and fume hood use (due to nitro compound toxicity).
  • Emergency Procedures : For inhalation exposure, administer 100% O₂ and monitor for methemoglobinemia (common with nitro aromatics) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.